VUF8507

Adenosine A3 Receptor Allosteric Modulation Structure-Activity Relationship

VUF8507 (CAS 112575-48-1) is a research-grade small molecule belonging to the 3-(2-pyridinyl)isoquinoline class. It functions as an allosteric modulator of the human adenosine A3 receptor (ADORA3).

Molecular Formula C21H15N3O
Molecular Weight 325.4 g/mol
Cat. No. B1683072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVUF8507
SynonymsVUF8507, VUF 8507, VUF-8507
Molecular FormulaC21H15N3O
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=NC(=CC3=CC=CC=C32)C4=CC=CC=N4
InChIInChI=1S/C21H15N3O/c25-21(15-8-2-1-3-9-15)24-20-17-11-5-4-10-16(17)14-19(23-20)18-12-6-7-13-22-18/h1-14H,(H,23,24,25)
InChIKeyFWRPUFITEHOETQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

VUF8507: An Allosteric Modulator of the Adenosine A3 Receptor for Targeted GPCR Research


VUF8507 (CAS 112575-48-1) is a research-grade small molecule belonging to the 3-(2-pyridinyl)isoquinoline class. It functions as an allosteric modulator of the human adenosine A3 receptor (ADORA3) [1]. This compound is distinct from orthosteric antagonists, binding to a topographically separate site to influence receptor conformation and function. Its molecular weight is 325.36 Da with the formula C21H15N3O [2]. VUF8507 was identified as a key intermediate in a structure-activity relationship (SAR) series that led to the development of potent and selective adenosine A3 receptor ligands .

Why VUF8507 Cannot Be Replaced by Generic Orthosteric Adenosine A3 Antagonists


Simple substitution with a standard orthosteric adenosine A3 antagonist fails to replicate the specific utility of VUF8507 due to its distinct mechanism of action and selectivity profile. As an allosteric modulator, VUF8507 exhibits a 'probe dependence' or 'biased' modulation, meaning its effects are contingent on the presence and nature of the orthosteric ligand, a property not shared by classical antagonists [1]. Furthermore, its binding affinity for the human A3 receptor (Ki = 200 nM) is moderate, which distinguishes it from high-affinity orthosteric antagonists and positions it as a valuable pharmacological tool for studying allostery without complete receptor silencing [2]. Using a generic, high-affinity antagonist would introduce a different pharmacological fingerprint, confounding experiments designed to parse allosteric contributions to receptor signaling. The following quantitative evidence details the specific parameters that must be considered for accurate scientific selection and procurement.

Quantitative Differentiators for VUF8507: Comparative Evidence Against In-Class Analogs


VUF8507 vs. VUF8504: A Benchmark for A3 Receptor Affinity and Selectivity

Within the same 3-(2-pyridinyl)isoquinoline chemical series, VUF8507 exhibits a 11.8-fold lower affinity for the human adenosine A3 receptor compared to the more potent analog VUF8504. This quantifiable difference is critical for selecting the appropriate tool compound for specific experimental contexts. While VUF8507 is a valuable tool for studying the allosteric mechanism, VUF8504 represents a significantly optimized, high-affinity lead [1].

Adenosine A3 Receptor Allosteric Modulation Structure-Activity Relationship

Functional Selectivity of VUF8507: Allosteric Modulation vs. Orthosteric Antagonism

VUF8507's primary differentiation from a classical orthosteric antagonist lies in its mechanism: it slows the dissociation rate of a pre-bound agonist radioligand, a hallmark of allosteric modulation. This is in stark contrast to compounds like MRS 1220, a competitive orthosteric antagonist, which simply block the agonist binding site. While no single EC50 value for this effect on dissociation rate is reported, the observation is consistent across multiple related analogs in the series, including VUF5455, VUF8502, and VUF8504 [1]. This functional distinction is crucial for researchers investigating the nuances of GPCR signaling where an allosteric probe is required rather than a simple blocker.

Allosteric Modulation Functional Selectivity GPCR Pharmacology

A3 Subtype Selectivity of VUF8507 Over Rat A1 Receptors

VUF8507 demonstrates a 16-fold selectivity for the human adenosine A3 receptor (Ki = 200 nM) over the rat A1 receptor (Ki = 3200 nM) [1][2]. While not the most selective compound in its series, this selectivity profile is a key parameter for experiments conducted in rat models. This contrasts with non-selective adenosine receptor agonists or antagonists, which would activate or block multiple subtypes, leading to complex and difficult-to-interpret results.

Receptor Selectivity Adenosine Receptor Subtypes Off-Target Profile

Core Applications for VUF8507 in GPCR and Adenosine Research


Pharmacological Dissection of Allosteric Modulation at the A3 Receptor

VUF8507 is a core tool compound for experiments designed to isolate and study the effects of allosteric modulation on A3 receptor function. Its ability to slow agonist dissociation [1] makes it ideal for kinetic binding studies or functional assays (e.g., cAMP inhibition, ERK1/2 phosphorylation) where the influence of an allosteric ligand on orthosteric agonist potency and efficacy is the primary readout. It serves as a mechanistic control against orthosteric antagonists like MRS 1220.

Structure-Activity Relationship (SAR) Studies and Chemical Biology

Due to its moderate affinity and position within a well-characterized SAR series, VUF8507 is an essential reference point for medicinal chemistry campaigns targeting the adenosine A3 receptor. Its affinity of 200 nM serves as a quantitative benchmark [1] for evaluating the impact of new chemical modifications on A3 receptor binding. This allows researchers to gauge the relative improvement or decrease in potency for novel analogs.

In Vitro Functional Studies in Recombinant Systems Requiring Subtype Selectivity

In experiments using cell lines heterologously expressing the human A3 receptor, VUF8507 provides a means to activate or modulate the receptor with a defined selectivity window. Its 16-fold selectivity for human A3 over rat A1 receptors [1] makes it a suitable probe in assays where avoiding A1 receptor crosstalk is a priority, particularly in co-culture systems or when comparing responses across transfected cell lines.

Validation of Allosteric Modulator Discovery Assays

VUF8507 can be employed as a reference allosteric modulator to validate high-throughput screening (HTS) assays designed to identify novel allosteric modulators of the A3 receptor. Its established behavior in radioligand kinetic assays [1] provides a positive control for confirming that an assay format is sensitive enough to detect changes in ligand dissociation rates, a key signature of allosteric interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for VUF8507

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.